(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
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Overview
Description
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a methylsulfanyl group, and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-1-amino-3-chloropropan-2-ol and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the methylsulfanyl group.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol: The non-hydrochloride form of the compound.
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-1-amino-3-(methylsulfanyl)butan-2-ol: A compound with a butane backbone instead of propane.
Uniqueness
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a methylsulfanyl group on the same carbon backbone. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBWSDKBHSXQL-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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